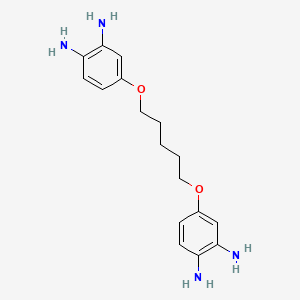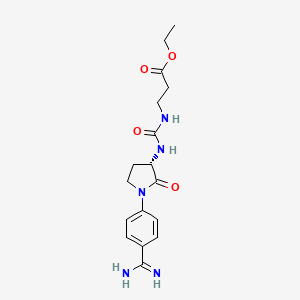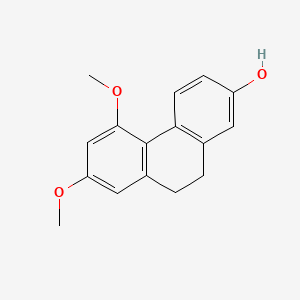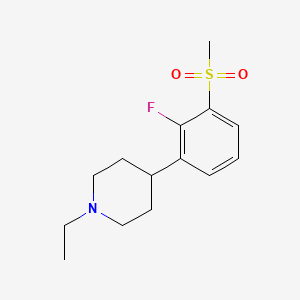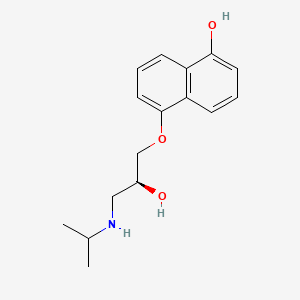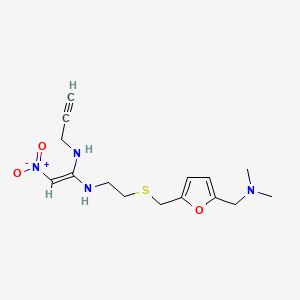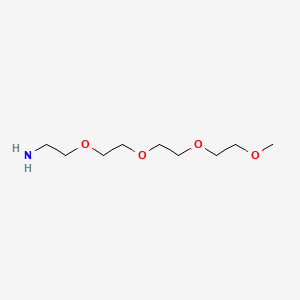
m-PEG4-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
m-PEG4-amine is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs) . The primary targets of this compound are the proteins that are intended to be degraded by PROTACs or targeted by ADCs. The amino groups of this compound are reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it a versatile crosslinker .
Mode of Action
This compound acts as a bridge between the target protein and the drug molecule in PROTACs and ADCs . In PROTACs, one end of the linker binds to the target protein, while the other end binds to an E3 ubiquitin ligase. This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker attaches the antibody to the cytotoxic drug, allowing the drug to be delivered specifically to cells expressing the antigen recognized by the antibody .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific proteins targeted by the PROTACs or ADCs it is part of. By leading to the degradation of specific proteins, PROTACs can influence various biochemical pathways. Similarly, ADCs can affect pathways within cells expressing the target antigen, particularly when the attached drug is internalized and released .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the PROTAC or ADC it is part ofThe use of a peg-based linker like this compound can improve the solubility and stability of the conjugates, potentially enhancing their bioavailability .
Result of Action
The result of this compound’s action is the formation of stable, bioactive conjugates that can selectively target specific proteins for degradation (in the case of PROTACs) or deliver cytotoxic drugs to specific cells (in the case of ADCs) . This can lead to changes in cellular function or viability, depending on the proteins or cells targeted.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino groups in this compound . Additionally, the presence of other reactive groups can potentially interfere with the conjugation process. This compound is generally stable under a wide range of conditions, making it suitable for use in various research and therapeutic applications .
Analyse Biochimique
Biochemical Properties
m-PEG4-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The amino groups of this compound are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It facilitates the internalization of therapeutic cargo via receptor-mediated processes . Upon internalization, the carrier and cargo are encapsulated in an endosome, which may be targeted for recycling or lysosomal degradation .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in the synthesis of PROTACs and ADCs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Metabolic Pathways
As a PEG-based compound, it is expected to be biologically inert and non-immunogenic .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be expected to depend on the specific context of its use, particularly the nature of the PROTAC or ADC in which it is incorporated .
Subcellular Localization
As a linker molecule, its localization would likely depend on the specific PROTAC or ADC in which it is incorporated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
m-PEG4-amine is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and the subsequent attachment of an amino group. The synthesis typically involves the following steps:
Ethoxylation: Ethylene oxide is reacted with a suitable initiator to form polyethylene glycol (PEG) chains.
Industrial Production Methods
Industrial production of this compound involves large-scale ethoxylation and amination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters and carbonyl compounds.
Condensation Reactions: The compound can form amide bonds with carboxylic acids, making it useful in peptide synthesis and other bioconjugation applications.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated NHS esters, aldehydes, ketones.
Major Products Formed
The major products formed from reactions involving this compound include amides, imines, and other derivatives that retain the PEG backbone .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethylamine: Similar structure but with different functional groups.
Triethylene glycol 2-aminoethyl methyl ether: Another PEG-based compound with similar applications.
Uniqueness
m-PEG4-amine stands out due to its specific chain length and functional group, which provide a balance between hydrophilicity and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and modifications .
Propriétés
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQYVYXIOQYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234099 | |
| Record name | 3,6,9,12-Tetraoxatridecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85030-56-4 | |
| Record name | 3,6,9,12-Tetraoxatridecan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85030-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatridecylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatridecylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatridecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




